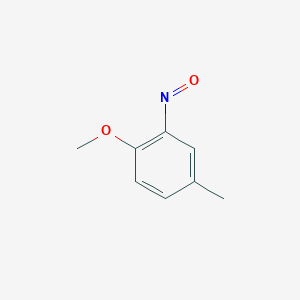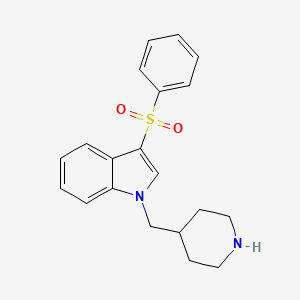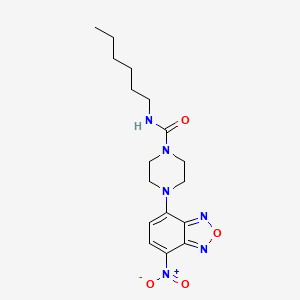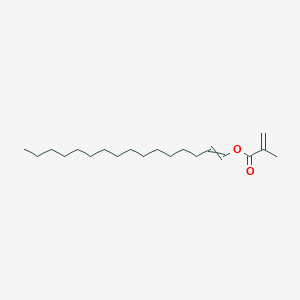
1-Methoxy-4-methyl-2-nitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-methyl-2-nitrosobenzene is an organic compound with the molecular formula C8H9NO2 It is a derivative of nitrosobenzene, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) on the benzene ring, along with a nitroso group (-NO)
Métodos De Preparación
The synthesis of 1-Methoxy-4-methyl-2-nitrosobenzene can be achieved through several routes. One common method involves the nitration of 1-methoxy-4-methylbenzene (p-cresol methyl ether) followed by reduction to introduce the nitroso group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, followed by reduction using reagents such as sodium dithionite or zinc in acetic acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
1-Methoxy-4-methyl-2-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the nitroso group can yield amines. Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring. Reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitro compounds, while reduction yields amines .
Aplicaciones Científicas De Investigación
1-Methoxy-4-methyl-2-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroso compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Mecanismo De Acción
The mechanism by which 1-Methoxy-4-methyl-2-nitrosobenzene exerts its effects involves the interaction of the nitroso group with various molecular targets. The nitroso group can participate in redox reactions, forming reactive intermediates that can interact with cellular components. This includes the formation of nitroso-amine complexes, which can modify proteins and nucleic acids, leading to changes in cellular function and signaling pathways .
Comparación Con Compuestos Similares
1-Methoxy-4-methyl-2-nitrosobenzene can be compared with other nitrosobenzene derivatives, such as:
Nitrosobenzene: Lacks the methoxy and methyl groups, making it less reactive in certain substitution reactions.
1-Methoxy-4-nitrosobenzene: Similar structure but without the methyl group, affecting its reactivity and applications.
1-Methyl-4-nitrosobenzene:
The presence of both methoxy and methyl groups in this compound makes it unique, providing distinct reactivity patterns and broader applications in research and industry .
Propiedades
Número CAS |
725702-66-9 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-methoxy-4-methyl-2-nitrosobenzene |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(11-2)7(5-6)9-10/h3-5H,1-2H3 |
Clave InChI |
IUFUYIXQEGPHGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,5-Dichlorophenyl)(4-{[4-(phenylsulfanyl)phenyl]sulfanyl}phenyl)methanone](/img/structure/B12525423.png)
![4-[(4-Chlorohex-3-en-3-yl)sulfanyl]morpholine](/img/structure/B12525431.png)




![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
![3-methylbicyclo[4.1.0]heptane-7-carboxylic Acid](/img/structure/B12525467.png)

![N-[1-cyclopropyl-3,4-dioxo-4-(prop-2-enylamino)butan-2-yl]-3-[2-[[1-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)-3,3-dimethylbutan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12525489.png)


